2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-5-3-4-13(17(15)24-2)18(22)19-12-7-8-14-11(10-12)6-9-16(21)20-14/h3-5,7-8,10H,6,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOYOUNGYVBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzoic acid with 2-amino-1,2,3,4-tetrahydroquinoline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous flow synthesis techniques. The purification process might involve recrystallization or chromatographic methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 326.3 g/mol
- CAS Number : 921999-85-1
The compound features a benzamide structure with methoxy groups and a tetrahydroquinoline ring, which contributes to its diverse reactivity and biological activity.
Chemistry
In synthetic organic chemistry, 2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide serves as a valuable building block. It can be utilized to synthesize more complex molecules through various reactions:
- Oxidation : Formation of quinoline N-oxide derivatives.
- Reduction : Formation of tetrahydroquinoline derivatives.
- Substitution : Creation of substituted benzamides with various functional groups.
Biology
The compound has been studied for its potential biological activities:
- Anticancer Activity : In vitro studies indicate that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. For instance, related quinoline derivatives have shown the ability to modulate pathways linked to cancer progression by inhibiting sirtuin activity .
- Anti-inflammatory Properties : Quinoline derivatives are known for their anti-inflammatory effects. They may inhibit nitric oxide production in macrophages and downregulate cyclooxygenase enzymes .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Drug Discovery : Its unique structure makes it valuable for developing new therapeutic agents. The compound has been investigated for its suitability as a standard in analytical chemistry methods and as a reagent in drug formulation .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of several tetrahydroquinoline derivatives, including this compound. The results demonstrated significant inhibition of human cancer cell lines (HCT116 and MCF7), with IC50 values ranging from 1.9 to 7.52 μg/mL for the most active compounds .
Case Study 2: Antioxidant and Antibacterial Activities
Research on synthesized benzamide compounds derived from 2,3-dimethoxybenzoic acid revealed promising antioxidant activities. These compounds exhibited effective free radical scavenging abilities and showed antibacterial activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Structural Difference : The methoxy groups are positioned at the 3,5-positions on the benzamide ring instead of 2,3-positions.
- Impact : The 3,5-substitution pattern likely alters electronic distribution and steric accessibility compared to the 2,3-isomer. This could influence solubility, crystallinity, and binding affinity in biological systems .
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide
- Structural Difference: The tetrahydroquinolin moiety is replaced with a 4-nitrophenyl group.
- A Cambridge Structural Database (CSD) survey identified 17 analogs with this benzamide skeleton, highlighting its prevalence in crystallographic studies .
Core Skeleton Modifications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference: The tetrahydroquinolin system is absent; instead, a 2-hydroxy-1,1-dimethylethyl group is attached to the benzamide.
- This underscores the role of substituents in dictating synthetic utility .
2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide
Functional Group Replacements
4-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide
- Structural Difference : A thiazolyl-benzimidazole group replaces the benzamide.
- This compound’s higher molecular weight (391.46 g/mol) compared to the target compound could also affect pharmacokinetics .
Research Implications and Limitations
- Structural Insights : Substituent positioning (e.g., 2,3- vs. 3,5-methoxy) significantly impacts electronic and steric profiles, as evidenced by crystallographic data .
- Synthetic Challenges : Analog synthesis often requires tailored routes (e.g., use of 3-methylbenzoyl chloride in ), highlighting the need for optimized methodologies .
Biological Activity
2,3-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a tetrahydroquinoline moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 368.4 g/mol. The compound's structure includes methoxy groups and a quinoline ring system, which contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 954607-77-3 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. The compound may inhibit enzymes involved in cell proliferation and modulate receptor activities. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases that are crucial in cancer cell signaling pathways.
- Receptor Binding : It may bind to neurotransmitter receptors, potentially influencing neurological functions.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase pathways. For example:
- Case Study : In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity against these cells.
Antimicrobial Activity
The compound also displays antimicrobial properties against several pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on lung cancer cells. The results indicated that treatment with the compound led to a reduction in tumor size in xenograft models.
- Neuroprotective Effects : Another research highlighted its potential neuroprotective effects in models of neurodegeneration. The compound was found to reduce oxidative stress markers significantly.
Q & A
Q. What are the recommended synthetic routes for 2,3-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions between 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and substituted benzoyl chlorides. A common approach involves activating the carboxylic acid group (e.g., using thionyl chloride) to form the benzamide linkage. For example, analogous compounds like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) are synthesized by reacting benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane under inert conditions . Optimization includes controlling temperature (0–5°C for exothermic steps), stoichiometric ratios (1:1.2 amine to acyl chloride), and purification via recrystallization or flash chromatography.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can verify the benzamide linkage (amide proton at δ ~8–10 ppm) and methoxy groups (singlets at δ ~3.8–4.0 ppm). For example, chiral analogs resolved via supercritical fluid chromatography (SFC) show distinct splitting patterns .
- HPLC : Purity >95% is achievable with reverse-phase C18 columns (e.g., 99.65% purity reported for structurally similar compounds) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₉H₂₀N₂O₄: 340.1423).
Advanced Research Questions
Q. How does the substitution pattern on the benzamide moiety influence dopamine receptor binding affinity and selectivity?
The 2,3-dimethoxy group is critical for binding to dopamine D2-like receptors (D2, D3, D4). Studies on analogs like 5-(3-fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]benzamide ([¹⁸F]fallypride) show that methoxy groups enhance lipophilicity and receptor affinity (Kd ~0.03 nM for D2) by stabilizing hydrophobic interactions in the receptor’s orthosteric pocket . Substituting the methoxy groups with halogens (e.g., Cl, F) or altering their positions reduces selectivity due to steric clashes or altered hydrogen bonding .
Q. What strategies are employed to resolve racemic mixtures of structurally similar tetrahydroquinolinone derivatives?
Chiral separation can be achieved using preparative SFC with columns like Chiralpak AD-H. For example, (±)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide was resolved using 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar, yielding enantiomers with >99% enantiomeric excess (ee) . Absolute stereochemistry is confirmed via independent synthesis of enantiopure intermediates (e.g., using homoproline derivatives) .
Q. How do polymorphic forms of benzamide derivatives affect their physicochemical properties and bioactivity?
Polymorphism impacts solubility and stability. Benzamide itself has three polymorphs, with the orthorhombic form II being the least stable. For This compound , crystallographic studies (e.g., powder X-ray diffraction) are recommended to identify dominant forms. Metastable polymorphs may exhibit higher solubility but lower thermal stability, affecting formulation strategies .
Q. What in vivo models are suitable for studying the pharmacokinetics and neuropharmacological effects of this compound?
- Micro-PET imaging : Radiolabeled analogs like [¹⁸F]fallypride are used in rodents to track brain penetration and dopamine receptor occupancy .
- Behavioral assays : Motor activity tests in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) assess dopamine modulation efficacy.
- Pharmacokinetic profiling : Plasma half-life (t₁/₂) and blood-brain barrier permeability are measured via LC-MS/MS after intravenous administration .
Data Contradictions and Validation
Q. Discrepancies in reported receptor binding affinities: How to reconcile conflicting data?
Variations in binding assays (e.g., cell lines, radioligands) can cause discrepancies. For example, D2 receptor Kd values for fallypride analogs range from 0.03 nM (HEK293 cells) to 0.1 nM (CHO cells) due to differences in receptor density and assay conditions . Standardization using reference compounds (e.g., raclopride for D2) and triplicate experiments are recommended.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
